6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL
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Overview
Description
6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound that belongs to the class of triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dimethylamine and piperidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the dimethylamino and piperidino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
- **6-{[4-(sec-Butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
- **6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Uniqueness
6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and piperidino groups on the triazine ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
3-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-20(2)12-15-13(21-8-4-3-5-9-21)17-14(16-12)23-11-7-6-10(22)18-19-11/h6-7H,3-5,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGFAPJNGIPXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)OC3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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